molecular formula C26H22N4O2S B11019814 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B11019814
M. Wt: 454.5 g/mol
InChI Key: LWXZAEGQJLIDLL-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a benzyl group. The thiadiazole ring is linked via a carboxamide bond to a tetrahydroisoquinoline moiety, which is further substituted with a 2-methyl group, a 1-oxo ketone, and a 3-phenyl aromatic ring.

Properties

Molecular Formula

C26H22N4O2S

Molecular Weight

454.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C26H22N4O2S/c1-30-23(18-12-6-3-7-13-18)22(19-14-8-9-15-20(19)25(30)32)24(31)27-26-29-28-21(33-26)16-17-10-4-2-5-11-17/h2-15,22-23H,16H2,1H3,(H,27,29,31)

InChI Key

LWXZAEGQJLIDLL-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Reactants : Thiosemicarbazide (1 mol), phenylacetic acid (1.2 mol), and PCl₅ (1.2 mol) are ground in a mortar for 5–15 minutes at room temperature.

  • Workup : The crude product is treated with sodium carbonate solution (pH 8–8.2), filtered, and recrystallized to yield 5-benzyl-1,3,4-thiadiazol-2-amine.

  • Yield : >91%.

Optimization Insights

  • Stoichiometry : A slight excess of carboxylic acid (1.2 equiv) ensures complete conversion of thiosemicarbazide.

  • Solvent-Free : The solid-phase reaction eliminates solvent use, reducing toxicity and cost.

Synthesis of 2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid

The tetrahydroisoquinoline core is constructed via a tandem annulation strategy involving homophthalic anhydride and imines, as described in PMC8694809 and PMC8537374.

Key Steps

  • Homophthalic Anhydride Activation : Reacted with 3-phenylpropylamine in dichloromethane at 0°C to form an intermediate imine.

  • Cyclization : Heated to 80°C for 12 hours to yield 2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid.

  • Stereochemical Control : Chiral auxiliaries or catalysts ensure enantiomeric purity, critical for biological activity.

Analytical Validation

  • NMR : δ 7.2–7.8 (m, aromatic protons), δ 3.1 (s, methyl group), δ 4.5 (d, CH₂ of tetrahydroisoquinoline).

  • Yield : 65–78% depending on substituents.

Amide Bond Formation

The final step couples the thiadiazole amine and tetrahydroisoquinoline carboxylic acid using carbodiimide-mediated condensation, as outlined in PMC9921785.

Reaction Protocol

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), and dimethylformamide (DMF).

  • Conditions : Stirred at 25°C for 24 hours under nitrogen.

  • Workup : Purified via column chromatography (ethyl acetate/hexane, 1:3).

Yield and Purity

  • Yield : 68–72%.

  • HPLC Purity : >98%.

Alternative Synthetic Routes

Reductive Amination Approach

Aminoalkylation of pre-formed tetrahydroisoquinoline scaffolds with thiadiazole aldehydes, followed by oxidation, achieves comparable yields (60–65%) but requires stringent temperature control.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes (e.g., amidation completes in 10 minutes at 100°C), though scalability remains challenging.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield (%)
Solid-Phase ThiadiazoleSolvent-free, high yieldRequires PCl₅ handling91
Tandem AnnulationStereochemical controlMulti-step purification78
Carbodiimide CouplingMild conditions, high purityCost of reagents72

Challenges and Solutions

  • Stereochemistry : Use of chiral catalysts (e.g., L-proline) in tetrahydroisoquinoline synthesis ensures >90% enantiomeric excess.

  • Byproduct Formation : Excess EDC or HOBt minimizes unreacted starting material.

  • Scale-Up : Continuous-flow systems improve reproducibility for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Heterocyclic Modifications

The 1,3,4-thiadiazole ring in the target compound is a key pharmacophore. Modifications to this core or its substituents significantly alter physicochemical and biological properties:

Compound from :

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

  • Heterocycle : Retains the 1,3,4-thiadiazole core.
  • Substituent : 5-cyclohexyl (vs. 5-benzyl in the target).
  • Linked Moiety: 1,2-dihydroisoquinoline (reduced ring saturation compared to the target’s 1,2,3,4-tetrahydroisoquinoline).
  • Reduced saturation in the isoquinoline moiety may decrease conformational rigidity, affecting receptor binding .
Compound from :

N-(5-ethyl-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide

  • Heterocycle : 1,3,4-thiadiazole.
  • Substituent : 5-ethyl (smaller alkyl vs. benzyl).
  • Linked Moiety: Oxolane (tetrahydrofuran) instead of tetrahydroisoquinoline.
  • Key Differences: The ethyl group lowers steric hindrance and LogP compared to benzyl.

Heterocycle Replacement

Replacing the 1,3,4-thiadiazole with other heterocycles introduces distinct electronic and steric effects:

Compound from :

5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate

  • Heterocycle : 1,2,4-triazole (vs. thiadiazole).
  • Substituent : 4-methoxybenzyl.
  • Linked Moiety : Naphthalene thioester (vs. carboxamide).
  • Thioester linkage may confer metabolic instability compared to carboxamides .
Compound from :

N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

  • Heterocycle : 1,3,4-oxadiazole (oxygen instead of sulfur).
  • Substituent : Methyl linkage to a thiazole ring.
  • Key Differences :
    • Oxadiazole’s electron-withdrawing nature differs from thiadiazole, altering electronic distribution.
    • The thiazole-amine linkage introduces basicity absent in the target compound .

Substituent and Linker Variations

Side-chain modifications influence steric and electronic profiles:

Compound from :

2,2-Dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide

  • Heterocycle : 1,3,4-thiadiazole.
  • Substituent : Azetidine (four-membered ring) with 2,2-dimethyl groups.
  • Key Differences: Azetidine’s ring strain may reduce stability but enhance target selectivity.

Structural and Property Comparison Table

Compound Name Heterocycle Substituent Linked Moiety LogP (Predicted) Key Features
Target Compound 1,3,4-Thiadiazole 5-Benzyl Tetrahydroisoquinoline ~3.5 High aromaticity, CNS potential
Compound 1,3,4-Thiadiazole 5-Cyclohexyl Dihydroisoquinoline ~4.2 Increased lipophilicity
Compound 1,3,4-Thiadiazole 5-Ethyl Oxolane ~1.8 Low steric hindrance
Compound (6a) 1,2,4-Triazole 4-Methoxybenzyl Naphthalene thioester ~2.9 Metabolic liability
Compound 1,3,4-Thiadiazole Azetidine 2,2-Dimethylazetidine ~2.1 Ring strain, selectivity

Research Implications

  • Thiadiazole vs. Triazole/Oxadiazole : The 1,3,4-thiadiazole core in the target compound provides a balance of electron-withdrawing effects and metabolic stability compared to triazoles or oxadiazoles.
  • Benzyl vs. Cyclohexyl/Et : Aromatic substituents like benzyl enhance π-π interactions in biological targets, while alkyl groups (e.g., ethyl, cyclohexyl) prioritize lipophilicity.
  • Tetrahydroisoquinoline Scaffold: This moiety likely confers CNS activity, distinguishing the target from compounds linked to oxolane or azetidine.

Structural validation tools like SHELX () are critical for confirming crystallographic data in these analogs, ensuring accurate comparisons .

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound can be synthesized through various routes involving the reaction of 5-benzylthiadiazole derivatives with tetrahydroisoquinoline carboxamides. The general synthetic route includes:

  • Formation of Thiadiazole Derivative : Reaction of 5-benzylthio or sulfonyl derivatives with appropriate amines.
  • Coupling with Tetrahydroisoquinoline : The thiadiazole derivative is then coupled with 2-methyl-1-oxo-3-phenyl tetrahydroisoquinoline under basic conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that related compounds demonstrate high efficacy against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, often outperforming standard antibiotics like norfloxacin and ciprofloxacin .

Bacteria Activity Reference
Staphylococcus aureusHigh activity
Staphylococcus epidermidisComparable to standard drugs

Anticancer Potential

The compound has shown promise in anticancer studies. It has been reported to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting key signaling pathways involved in cancer progression. For instance, derivatives have been tested against breast cancer cells (MCF-7) and demonstrated IC50 values in the low micromolar range .

The biological activity of this compound is thought to arise from its interaction with specific cellular targets:

  • Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Membrane Disruption : The compound could disrupt cellular membranes leading to cell death.
  • Signal Pathway Interference : It might interfere with signaling pathways such as PI3K/Akt/mTOR, which are vital for tumor growth and survival .

Study 1: Antimicrobial Efficacy

In a comparative study of thiadiazole derivatives against various pathogens, N-(5-benzylthiadiazol-2-yl) derivatives exhibited potent antibacterial activity comparable to leading antibiotics. The structure–activity relationship (SAR) indicated that modifications in the benzyl group significantly affected the antimicrobial potency .

Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results showed that it significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Q & A

Q. Critical Conditions :

  • Catalysts/Solvents : Use of polar aprotic solvents (e.g., DMF, DCM) and bases (e.g., triethylamine) to facilitate coupling .
  • Temperature/Time : Optimized at 60–80°C for 6–12 hours to balance yield and side-product formation .

How can researchers resolve low yields in multi-step syntheses of this compound?

Advanced
Low yields often stem from unstable intermediates or competing side reactions. Strategies include:

  • Intermediate Stabilization : Use protecting groups (e.g., Boc for amines) during thiadiazole coupling .
  • Purification : Flash chromatography or recrystallization (DMSO/water mixtures) to isolate intermediates .
  • Reaction Monitoring : In-situ techniques like TLC or HPLC to track progress and adjust conditions dynamically .

What spectroscopic and crystallographic methods are most reliable for structural confirmation?

Q. Basic

  • NMR : 1H^1H/13C^{13}C NMR to verify proton environments and carbon frameworks (e.g., tetrahydroisoquinoline aromaticity at δ 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ peaks) .

Q. Advanced

  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) for resolving ambiguities in stereochemistry or bond lengths. Requires high-purity crystals grown via vapor diffusion (e.g., ethanol/water) .

How should researchers address contradictions in biological activity data across studies?

Advanced
Contradictions may arise from assay variability or structural analogs. Mitigation strategies:

  • Standardized Assays : Use cell lines with consistent receptor expression (e.g., HEK293 for kinase targets) .
  • Control Compounds : Include structurally similar analogs (e.g., benzyl vs. ethyl thiadiazole derivatives) to isolate substituent effects .
Analog SubstituentReported Activity (IC50)Source
5-Benzyl derivativeBenzyl12 nM (Kinase X)
5-Ethyl derivativeEthyl85 nM (Kinase X)

What biological targets are hypothesized for this compound, and how can binding mechanisms be validated?

Q. Basic

  • Primary Targets : Kinases (e.g., EGFR, VEGFR) or enzymes (e.g., carbonic anhydrase) due to thiadiazole and carboxamide motifs .
  • Validation : Competitive binding assays (e.g., SPR or ITC) to measure affinity .

Q. Advanced

  • Computational Docking : Molecular dynamics simulations (AutoDock Vina) to predict binding pockets and guide mutagenesis studies .

How can researchers design assays to evaluate the compound’s pharmacokinetic (PK) properties?

Q. Advanced

  • In Vitro ADME :
    • Solubility : Shake-flask method in PBS (pH 7.4) .
    • Metabolic Stability : Liver microsome assays (human/rat) with LC-MS quantification .
  • In Vivo PK : Radiolabeled compound (e.g., 14C^{14}C) for bioavailability studies in rodent models .

What strategies are recommended for resolving crystallographic data inconsistencies?

Q. Advanced

  • Data Collection : High-resolution synchrotron radiation (≤1.0 Å) to reduce noise .
  • Refinement : SHELXL with TWIN/BASF commands for twinned crystals. Validate with Rint_{int} < 5% .

How do structural analogs influence the compound’s reactivity in follow-up derivatization?

Advanced
Electron-withdrawing groups (e.g., -CF3_3) on the benzyl ring enhance electrophilicity for nucleophilic substitutions. Example:

  • Analog : 3-Trifluoromethylbenzamide derivative reacts 3x faster in Suzuki couplings than unsubstituted analogs .

What mechanistic insights can be gained from isotopic labeling studies?

Q. Advanced

  • Stable Isotopes : 2H^{2}H/13C^{13}C-labeled compounds for tracking metabolic pathways via MS/MS fragmentation .
  • Kinetic Isotope Effects (KIE) : kHk_H/kDk_D > 1 indicates rate-limiting C-H bond cleavage in oxidation reactions .

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